molecular formula C11H12F2N2O2 B1476503 2-(3,3-Difluoropiperidin-1-yl)nicotinic acid CAS No. 2009513-34-0

2-(3,3-Difluoropiperidin-1-yl)nicotinic acid

Cat. No.: B1476503
CAS No.: 2009513-34-0
M. Wt: 242.22 g/mol
InChI Key: VGOMPLFJNIEVPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-Difluoropiperidin-1-yl)nicotinic acid is a useful research compound. Its molecular formula is C11H12F2N2O2 and its molecular weight is 242.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

    Target of Action

    Nicotinic acid acts through its receptor on adipocytes

    Mode of Action

    The interaction of nicotinic acid with its targets leads to the regulation of the formation and release of adipokines . The mode of action for “2-(3,3-Difluoropiperidin-1-yl)nicotinic acid” could be similar, but this is speculative and would need to be confirmed through experimental studies.

    Biochemical Pathways

    The biochemical pathways affected by nicotinic acid involve the synthesis of triglycerides

    Result of Action

    The molecular and cellular effects of nicotinic acid’s action include the regulation of adipokines and a decrease in the production of low-density lipoproteins

Biochemical Analysis

Biochemical Properties

2-(3,3-Difluoropiperidin-1-yl)nicotinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinic acid receptors, which are involved in various metabolic pathways . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to either inhibition or activation of their functions. This compound’s ability to modulate enzyme activity makes it a valuable tool in studying metabolic processes and developing therapeutic agents.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is crucial for cell growth and survival . Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the production of specific proteins. These effects on cellular metabolism and signaling pathways highlight its potential as a research tool and therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic functions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding its effects on cellular processes and developing targeted therapies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . The long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to changes in cell proliferation and differentiation. Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. For instance, it can influence the pyridine nucleotide cycle, which is crucial for maintaining cellular energy balance . Additionally, this compound can affect metabolic flux and metabolite levels by modulating enzyme activity. Understanding these metabolic pathways is vital for elucidating the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For example, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins. These processes are essential for understanding its bioavailability and pharmacokinetics.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . These localization patterns can affect its activity and function, as different cellular compartments provide distinct microenvironments. Understanding the subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-(3,3-difluoropiperidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O2/c12-11(13)4-2-6-15(7-11)9-8(10(16)17)3-1-5-14-9/h1,3,5H,2,4,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOMPLFJNIEVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.